molecular formula C13H12O3 B13599258 3-Hydroxy-3-(naphthalen-1-yl)propanoic acid

3-Hydroxy-3-(naphthalen-1-yl)propanoic acid

Cat. No.: B13599258
M. Wt: 216.23 g/mol
InChI Key: AAYXDRAGVRPGQF-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(naphthalen-1-yl)propanoic acid is a β-hydroxy acid characterized by a naphthalene moiety attached to the third carbon of a propanoic acid backbone, with a hydroxyl group at the β-position (C3).

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-hydroxy-3-naphthalen-1-ylpropanoic acid

InChI

InChI=1S/C13H12O3/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2,(H,15,16)

InChI Key

AAYXDRAGVRPGQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(naphthalen-1-yl)propanoic acid typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the hydroxyl and propanoic acid groups. One common method involves the Friedel-Crafts acylation of naphthalene with propanoic acid derivatives, followed by hydroxylation of the resulting product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(naphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(naphthalen-1-yl)propanoic acid.

    Reduction: Formation of 3-hydroxy-3-(naphthalen-1-yl)propanol.

    Substitution: Formation of derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

3-Hydroxy-3-(naphthalen-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-hydroxy-3-(naphthalen-1-yl)propanoic acid with key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituent on Aromatic Ring Hydroxy Position Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Naphthalen-1-yl C3 (β-position) C₁₃H₁₂O₃ 216.23 Not explicitly reported; inferred aromatic interactions
3-Hydroxy-3-phenylpropanoic acid Phenyl C3 C₉H₁₀O₃ 166.17 Phytotoxic activity on ginseng leaves
3-Hydroxy-3-(4-hydroxyphenyl)propanoic acid 4-Hydroxyphenyl C3 C₉H₁₀O₄ 182.17 Enhanced phytotoxicity compared to non-hydroxylated analogs
2-Hydroxy-3-(naphthalen-1-yl)propanoic acid Naphthalen-1-yl C2 (α-position) C₁₃H₁₂O₃ 216.23 Positional isomer; potential differences in solubility and bioactivity
3-(2-Methoxynaphthalen-1-yl)propanoic acid 2-Methoxy-naphthalen-1-yl No hydroxyl C₁₄H₁₄O₃ 230.26 NSAID-related; lower solubility (15.9 mg/L)

Key Observations:

  • Hydroxy Position: The β-hydroxy group (C3) distinguishes it from positional isomers like 2-hydroxy-3-(naphthalen-1-yl)propanoic acid, which may exhibit different hydrogen-bonding patterns and metabolic stability .
  • Functional Groups: Methoxy or additional hydroxyl groups (e.g., 4-hydroxyphenyl) alter solubility and biological activity. For instance, 3-hydroxy-3-(4-hydroxyphenyl)propanoic acid shows stronger phytotoxicity than its non-hydroxylated counterpart .

Physicochemical Properties

  • Solubility: Methoxy-substituted analogs (e.g., 3-(2-methoxynaphthalen-1-yl)propanoic acid) exhibit lower water solubility (15.9 mg/L) compared to hydroxylated variants, likely due to reduced polarity .

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